Methyl 4-((dimethylamino)methyl)benzoate
Overview
Description
Methyl 4-((dimethylamino)methyl)benzoate, also known as Methyl 4-(dimethylamino)benzoate, is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da . This compound is a substituted benzoic acid that acts as an inhibitor of ultraviolet-mediated damage to skin . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a dimethylamino group and a methyl ester group attached . The presence of these functional groups may influence the compound’s reactivity and physical properties.Scientific Research Applications
Fluorescence Properties
Methyl 4-((dimethylamino)methyl)benzoate (MDMAB) exhibits distinct fluorescence properties in various solvents. In polar solutions like acetonitrile, it shows a longer wavelength fluorescence band attributed to excited dimer fluorescence. This phenomenon indicates potential uses in fluorescence-based applications and the study of solute/solvent interactions (Revill & Brown, 1992).
Complexation with Cyclodextrin
MDMAB's interaction with cyclodextrins (CDs) affects its fluorescence properties, showing twisted intramolecular charge transfer (TICT) fluorescence. This behavior is altered by the cavity size of the CD and can be studied using time-resolved laser spectroscopy. Such interactions are useful in understanding the dynamics of molecular complexes (Matsushita et al., 2004).
Vapor Pressure and Phase Diagrams
The vapor pressures and phase diagrams of MDMAB have been studied, providing insights into its thermodynamic properties. Such research is crucial for its application in material science, particularly in understanding its phase behavior and stability under different temperature conditions (Almeida & Monte, 2011).
Probe Properties in Microheterogeneous Media
Studies have shown that MDMAB acts as a fluorescence probe in various media, including micelles and vesicles. Its binding sites and behavior in these environments provide valuable information for applications in biochemistry and nanotechnology (Singh & Darshi, 2002).
Spectroelectrochemical Characteristics
MDMAB has been studied for its electrochromic properties when derivatized with Methyl Red azo dye. Such studies are important for potential applications in electronic and photonic devices, especially in developing new materials for sensors and displays (Almeida et al., 2017).
Synthesis and Transformations in Organic Chemistry
MDMAB is involved in the synthesis and transformations of various compounds. Its role in creating polyfunctional heterocyclic systems highlights its significance in organic synthesis and pharmaceutical applications (Pizzioli et al., 1998).
Safety and Hazards
While specific safety data for Methyl 4-((dimethylamino)methyl)benzoate is not provided in the search results, general safety precautions for handling similar chemicals include wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation . It’s also important to avoid dust formation and ingestion or inhalation of the compound .
Properties
IUPAC Name |
methyl 4-[(dimethylamino)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-4-6-10(7-5-9)11(13)14-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMRUPQVRWFJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494163 | |
Record name | Methyl 4-[(dimethylamino)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18153-53-2 | |
Record name | Methyl 4-[(dimethylamino)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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